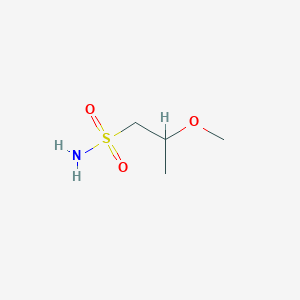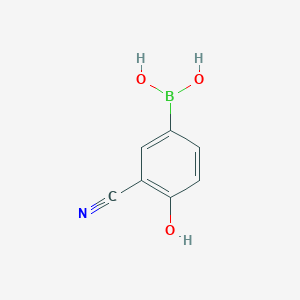![molecular formula C11H11FN2O B1473943 7-Fluor-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-carbonitril CAS No. 1923052-20-3](/img/structure/B1473943.png)
7-Fluor-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-carbonitril
Übersicht
Beschreibung
7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile is a chemical compound with the molecular formula C11H11FN2O . It is a pale-yellow to yellow-brown sticky oil to semi-solid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The activity of these compounds may be attributed to the presence of a benzimidazole ring as its planar structure enables π-π stacking, π-π T-shaped interactions and the presence of NH group could serve as H-bond donor as well acceptor site .Physical and Chemical Properties Analysis
The compound has a molecular weight of 206.22, a density of 1.2±0.1 g/cm3, and a boiling point of 305.8±42.0 °C at 760 mmHg . The melting point and MSDS are not available .Wissenschaftliche Forschungsanwendungen
Chemische Eigenschaften und Sicherheitsinformationen
Diese Verbindung hat eine CAS-Nummer von 56346-41-9 und ein Molekulargewicht von 153,16 . Sie wird typischerweise an einem dunklen Ort, versiegelt unter trockenen Bedingungen und bei einer Temperatur zwischen 2 und 8 °C gelagert .
Antitumor- und Anti-Inflammatory-Aktivitäten
3,4-Dihydronaphthalen-1(2H)-on (DHN)-Derivate, die strukturell der fraglichen Verbindung ähneln, wurden als neuartige Modifikatoren allergischer und entzündlicher Reaktionen verwendet . Sie weisen auch Antitumoraktivitäten auf .
Hemmer von Retinsäure (RA)-metabolisierenden Enzymen
DHN-Derivate haben Potenzial als Hemmer von Retinsäure (RA)-metabolisierenden Enzymen . Dies könnte bei der Behandlung von Hautkrankheiten und Krebs nützlich sein .
Bodenabbau/Anreicherung
Die Verbindung wurde hinsichtlich ihres Bodenabbaus/der Anreicherung unter US-amerikanischen Feldbedingungen untersucht. Dies wurde an einem Standort in Fresno, Kalifornien, in einer unbewachsenen Parzelle innerhalb einer ausgewachsenen WalnussPlantage durchgeführt .
Antikrebsaktivität
Strukturell ähnliche Verbindungen wie die in Frage stehende wurden auf ihre in vitro Antikrebsaktivität gegen zwei Brustkrebszelllinien MCF 7 und MDA-MB-231 untersucht . Doxorubicin wurde als Standardreferenz verwendet .
Kommerzielle Verfügbarkeit
Die Verbindung ist im Handel erhältlich und kann bei verschiedenen Lieferanten erworben werden. Sie wird sowohl in fester als auch in flüssiger Form angeboten .
Wirkmechanismus
Target of Action
The primary target of 7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile is protoporphyrinogen oxidase (protox) . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll, which are essential for cellular functions in both plants and animals.
Mode of Action
7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile acts by inhibiting the activity of protoporphyrinogen oxidase . This inhibition disrupts the normal biosynthesis of heme and chlorophyll, leading to detrimental effects on the cells.
Biochemical Pathways
The inhibition of protoporphyrinogen oxidase affects the heme and chlorophyll biosynthesis pathways . These pathways are critical for various cellular functions, including oxygen transport (in the case of heme) and photosynthesis (in the case of chlorophyll). Disruption of these pathways can lead to a variety of downstream effects, including cell death.
Result of Action
The molecular and cellular effects of 7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile’s action primarily involve the disruption of heme and chlorophyll biosynthesis. This disruption can lead to a variety of effects, including cell death, due to the critical roles these molecules play in cellular functions .
Biochemische Analyse
Biochemical Properties
7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of 7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, 7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting phosphorylation events critical for signal transduction . Moreover, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound in vitro or in vivo can result in sustained alterations in cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites . Additionally, the compound may influence the activity of cofactors required for enzymatic reactions, thereby modulating metabolic pathways .
Transport and Distribution
The transport and distribution of 7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
7-fluoro-2,2-dimethyl-3,4-dihydro-1,4-benzoxazine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c1-11(2)6-14-9-3-7(5-13)8(12)4-10(9)15-11/h3-4,14H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYFBEBUJLTEOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C(O1)C=C(C(=C2)C#N)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-Chloro-3-[(4-fluorophenyl)methoxy]phenyl]methanol](/img/structure/B1473866.png)






![4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B1473873.png)




![4-{[2-(Aminooxy)ethyl]sulfanyl}benzonitrile](/img/structure/B1473882.png)

